5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate
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Overview
Description
5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a pyridine ring, and a dimethylaminoethyl side chain. The presence of the hydrochloride salt and hemihydrate form further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring, followed by the introduction of the pyridine ring and the dimethylaminoethyl side chain. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt and then crystallizing it as a hemihydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Diethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine trihydrochloride
- 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine
Uniqueness
5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is unique due to its specific structural features, such as the dimethylaminoethyl side chain and the hemihydrate form. These characteristics may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
95968-67-5 |
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Molecular Formula |
C34H50Cl6N6O3 |
Molecular Weight |
803.5 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-dimethylethane-1,2-diamine;hydrate;hexahydrochloride |
InChI |
InChI=1S/2C17H21N3O.6ClH.H2O/c2*1-20(2)11-10-19-17-13-7-5-9-18-15(13)12-21-16-8-4-3-6-14(16)17;;;;;;;/h2*3-9,17,19H,10-12H2,1-2H3;6*1H;1H2 |
InChI Key |
KJEPBVMBUMCNHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.CN(C)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.O.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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